molecular formula C18H20N4O3S B2469710 N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1251703-88-4

N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No. B2469710
M. Wt: 372.44
InChI Key: QRJPJJBNZZNWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications

Radioligand Applications

  • A study on the synthesis of radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) highlights the development of fluorine-18 labeled compounds for in vivo imaging, demonstrating the significance of pyrazolopyrimidineacetamides in radiopharmaceutical research (Dollé et al., 2008).

Antimicrobial and Anti-inflammatory Applications

  • Several studies focus on the synthesis of pyrimidinone, oxazinone, and their derivatives as antimicrobial agents, showing good antibacterial and antifungal activities, which are comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
  • Another area of interest is the anti-inflammatory activity of heterocyclic systems synthesized from abietic acid, indicating the therapeutic potential of these compounds in treating inflammation (Abdulla, 2008).

Synthesis and Chemical Structure Exploration

  • Research on the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings from citrazinic acid shows the versatility of these compounds in generating a wide range of potentially bioactive molecules (Amr et al., 2007).
  • The development of novel heterocycles incorporating the pyrazolopyridine moiety for antimicrobial activity highlights the continuous search for new therapeutic agents against pathogenic bacteria and fungi (Abu-Melha, 2013).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-10(2)22-17(24)16-13(9-26-20-16)21(18(22)25)8-14(23)19-15-11(3)6-5-7-12(15)4/h5-7,9-10H,8H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJPJJBNZZNWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

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